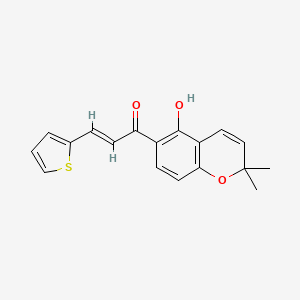

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one

Vue d'ensemble

Description

SYP-5 est un nouvel inhibiteur du facteur 1 inductible par l'hypoxie (HIF-1), qui joue un rôle crucial dans la régulation de la réponse cellulaire à de faibles niveaux d'oxygène. Ce composé a montré un potentiel significatif dans la suppression de la migration, de l'invasion et de l'angiogenèse des cellules tumorales, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Méthodes De Préparation

La synthèse de SYP-5 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de la fonctionnalisation pour introduire des groupes spécifiques qui améliorent son activité inhibitrice. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : Cela implique la réaction de matières premières appropriées dans des conditions contrôlées pour former le squelette de base du composé.

Fonctionnalisation : Introduction de groupes fonctionnels tels que des groupes hydroxyle, méthyle et thiophène pour améliorer l'activité du composé.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre une pureté élevée.

Analyse Des Réactions Chimiques

Reactions of the α,β-Unsaturated Ketone

The propenone moiety is a Michael acceptor, enabling nucleophilic additions.

Reactivity of the Chromen Hydroxy Group

The 5-hydroxy group undergoes typical phenolic reactions:

Thiophene Moiety Reactivity

The thiophene ring participates in electrophilic substitutions, though electron withdrawal from the propenone may moderate reactivity:

Photochemical and Thermal Behavior

- Photostability : Chromen derivatives often undergo [2+2] photocycloadditions under UV light, but steric effects from dimethyl groups may suppress this .

- Thermal Decomposition : The α,β-unsaturated ketone may undergo retro-aldol cleavage at elevated temperatures (>200°C), yielding chromen-6-carbaldehyde and thiophene derivatives .

Reaction Data Tables

| Site | Reaction | Conditions | Product |

|---|---|---|---|

| Propenone | Michael Addition | RNH₂, EtOH, 25°C | β-Amino ketone adduct |

| Chromen -OH | Acetylation | Ac₂O, pyridine, 0°C | 5-Acetoxy-protected derivative |

| Thiophene | Bromination | Br₂, CHCl₃, 50°C | 5-Bromo-thiophene analog |

Table 2. Comparative Reactivity of Analogous Compounds

| Compound | Key Reaction | Yield (%) | Reference |

|---|---|---|---|

| Lonchocarpin | Epoxidation of propenone | 78 | |

| Caleochromene A | O-Methylation | 92 |

Applications De Recherche Scientifique

Biological Activities

Chalcones, including (E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one, are known for a variety of biological activities:

Anti-inflammatory Properties

Research indicates that this compound may alleviate inflammation. A study published in "Natural Product Communications" demonstrated its effects on reducing nociceptive behavior in adult zebrafish, suggesting potential applications in pain relief therapies.

Antidiabetic Effects

The compound has shown promise in lowering blood sugar levels. In the zebrafish model, it was observed to reverse hyperglycemia, indicating potential applications in diabetes management.

Antioxidant Activity

Chalcones generally exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for developing therapeutic agents against various diseases linked to oxidative damage.

Anticancer Potential

Preliminary studies suggest that compounds with similar structures may possess anticancer properties. The unique thiophene-chromene structure could enhance the compound's reactivity and biological efficacy against cancer cells.

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions that allow for the formation of various derivatives with potentially altered biological activities. The structural uniqueness of this compound allows for modifications that could enhance its therapeutic efficacy.

Table 1: Structural Derivatives of Chalcones

| Compound Name | Structure | Unique Features |

|---|---|---|

| (E)-1-(4-hydroxyphenyl)-3-(naphthalen-1-y)prop-2-en-1-one | Structure | Contains naphthalene; known for strong anticancer activity. |

| (E)-1-(3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Structure | Methoxy substituents enhance solubility and bioactivity. |

| (E)-3-(4-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | Structure | Nitro group increases reactivity and potential biological activity. |

Techniques Used

- Molecular Docking Studies: To predict how the compound interacts with specific biological targets.

- In Vitro Assays: To evaluate the biological activity against various cell lines.

Case Studies

Several case studies have explored the applications of this compound:

Case Study 1: Pain Relief in Zebrafish Model

A study conducted in 2023 highlighted the efficacy of this compound in reducing pain-related behaviors in adult zebrafish, suggesting its potential as a pain management agent.

Case Study 2: Antidiabetic Effects

Another investigation focused on the compound's ability to lower blood sugar levels in diabetic zebrafish models, indicating its relevance for diabetes treatment strategies.

Mécanisme D'action

SYP-5 exerts its effects by inhibiting the activity of hypoxia-inducible factor-1 (HIF-1). This inhibition is mediated through the suppression of the PI3K/AKT and MAPK/ERK pathways, which are upstream regulators of HIF-1. By inhibiting these pathways, SYP-5 reduces the expression of HIF-1 target genes, including vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMP)-2, leading to decreased tumor cell migration, invasion, and angiogenesis .

Comparaison Avec Des Composés Similaires

SYP-5 est unique dans son inhibition double des voies PI3K/AKT et MAPK/ERK, ce qui le distingue des autres inhibiteurs de HIF-1. Des composés similaires comprennent :

PX-478 : Un autre inhibiteur de HIF-1 qui cible principalement la sous-unité HIF-1α.

IDF-11774 : Inhibe HIF-1 en ciblant la sous-unité HIF-1α et a montré des propriétés anticancéreuses.

VHL-IN-1 : Cible la protéine de von Hippel-Lindau (VHL), qui régule la dégradation de HIF-1α

Le mécanisme d'action unique de SYP-5 et sa capacité à inhiber plusieurs voies en font un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Activité Biologique

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its antioxidant, anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound is characterized by a chromene backbone with a thiophene moiety. The presence of the hydroxyl group at the 5-position of the chromene ring enhances its reactivity and potential biological activity. The general structure can be represented as follows:

Antioxidant Activity

Chalcones are known for their antioxidant properties, which play a crucial role in neutralizing free radicals. Studies have demonstrated that derivatives of this compound exhibit significant free radical scavenging abilities. For instance, compounds similar to this compound showed effective inhibition of DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals with IC50 values comparable to standard antioxidants like ascorbic acid .

Anticancer Activity

The anticancer potential of this chalcone derivative has been explored through various in vitro studies. For example, it has been tested against multiple cancer cell lines including HepG2 (liver), A549 (lung), and HeLa (cervical) cells. The results indicate that certain derivatives exhibit cytotoxic effects with IC50 values ranging from 3.87 μM to 21.38 μM, demonstrating superior activity compared to established chemotherapeutics .

Table 1: Cytotoxicity of Chalcone Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4c | HepG2 | 3.87 |

| 4d | A549 | 12.34 |

| 4g | HeLa | 21.38 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been documented. Studies indicate that thiophene derivatives possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have shown significant inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 5 µg/mL .

Table 2: Antibacterial Activity of Thiophene Derivatives

| Compound | Bacteria | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| 20b | S. aureus | 5 | 15 |

| 25a | E. coli | 5 | 18 |

Anti-inflammatory Effects

Chalcones have been recognized for their anti-inflammatory properties as well. Research indicates that similar compounds can inhibit the activity of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. For example, studies have shown that related chalcone derivatives can reduce prostaglandin E2 synthesis significantly .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer Study : A recent study synthesized various thienyl chalcone derivatives and evaluated their cytotoxicity against MCF-7 and MD-MB-231 breast cancer cell lines. The findings revealed that specific derivatives exhibited remarkable cytotoxicity, emphasizing the importance of structural modifications for enhancing biological activity .

- Antiviral Applications : Research into the antiviral properties of chalcones suggests that they can inhibit viral replication by targeting specific viral enzymes and proteins. This opens avenues for developing antiviral agents based on the chalcone structure .

Propriétés

IUPAC Name |

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3S/c1-18(2)10-9-14-16(21-18)8-6-13(17(14)20)15(19)7-5-12-4-3-11-22-12/h3-11,20H,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVURDVBYIJCOI-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.